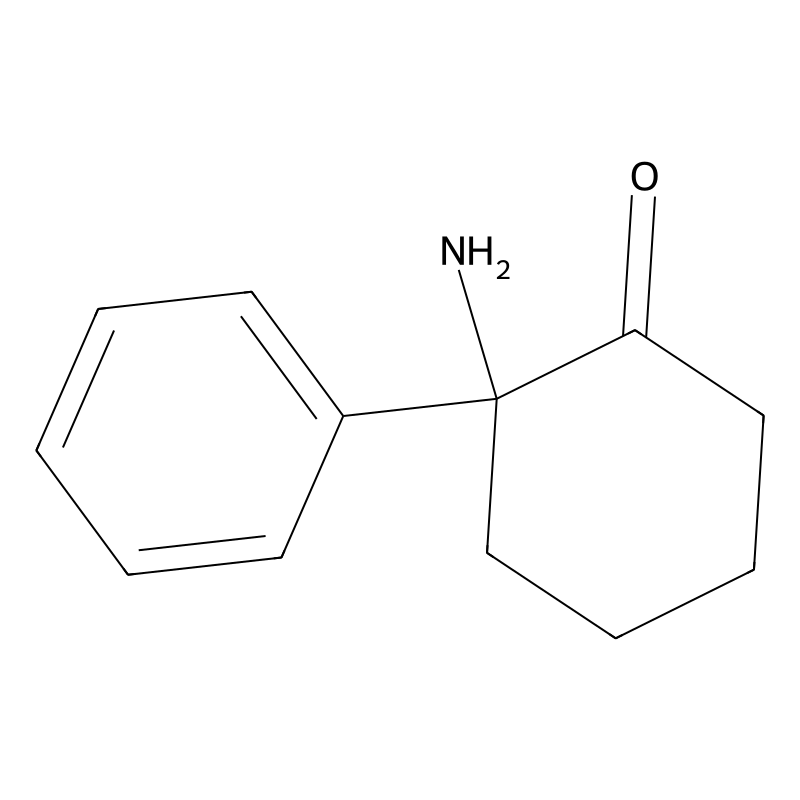

2-Amino-2-phenylcyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-2-phenylcyclohexanone is an organic compound with the molecular formula C₁₂H₁₅NO. It features a cyclohexanone core with an amino group and a phenyl substituent at the second carbon position. This compound is notable for its diverse applications in organic synthesis, medicinal chemistry, and as a precursor for various biologically active molecules. Its structure allows for unique reactivity patterns, making it a valuable intermediate in synthetic chemistry .

- Oxidation: The compound can be oxidized to yield corresponding oximes or other derivatives.

- Reduction: Reduction reactions can convert it to 2-amino-2-phenylcyclohexanol.

- Substitution: It can undergo electrophilic aromatic substitution, leading to various substituted products, such as nitrated derivatives.

Common Reagents and Conditions- Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

- Reduction: Sodium borohydride or lithium aluminum hydride serve as reducing agents.

- Substitution: Nitration typically involves a mixture of concentrated nitric acid and sulfuric acid.

The biological activity of 2-amino-2-phenylcyclohexanone is significant, particularly in pharmacology. It has been studied for its potential effects on the central nervous system and its role as a precursor in the synthesis of psychoactive compounds. The compound exhibits interactions with various biological targets, including neurotransmitter systems, which may contribute to its pharmacological properties .

Mechanism of Action

The mechanism of action involves nucleophilic addition reactions where the amino group can interact with electrophiles, potentially leading to the formation of new biologically active entities. Additionally, the compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.

Several methods exist for synthesizing 2-amino-2-phenylcyclohexanone:

- Grignard Reaction: Cyclohexanone reacts with phenylmagnesium bromide followed by acid hydrolysis to yield the desired product.

- Friedel-Crafts Acylation: This method involves acylating benzene with cyclohexanone using a Lewis acid catalyst like aluminum chloride.

- Reduction of Derivatives: Starting from 2-phenylcyclohexanone, reduction processes can yield 2-amino derivatives through various reducing agents .

The applications of 2-amino-2-phenylcyclohexanone span several fields:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of therapeutic agents and psychoactive compounds.

- Organic Synthesis: Utilized in the creation of complex organic molecules due to its versatile reactivity.

- Research: Employed in studies related to neuropharmacology and medicinal chemistry .

Interaction studies involving 2-amino-2-phenylcyclohexanone have focused on its effects on neurotransmitter systems and potential therapeutic applications. Research indicates that this compound may influence serotonin and dopamine pathways, suggesting its utility in treating various neurological conditions .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-amino-2-phenylcyclohexanone, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-Chlorocyclohexanone | Chlorinated cyclohexanone | Exhibits different reactivity due to chlorine substituent |

| 4-Phenylcyclohexanone | Phenyl-substituted cyclohexanone | Different position of phenyl group affects reactivity |

| 1,4-Cyclohexanedione monoethylene acetal | Dione derivative | Unique reactivity profile due to diketone structure |

| 4-(Hydroxymethyl)cyclohexanone | Hydroxymethyl-substituted | Hydroxymethyl group introduces different hydrogen bonding capabilities |

| 1-(Chloromethyl)-4-(trifluoromethoxy)benzene | Halogenated aromatic | Halogen substituents alter electronic properties significantly |

Uniqueness

The presence of both an amino group and a phenyl group in 2-amino-2-phenylcyclohexanone imparts distinct chemical properties that differentiate it from other cyclohexanones. This structural configuration enhances its utility as an intermediate in organic synthesis while also contributing to its biological activity .

Dehydrogenative Cross-Coupling Strategies Involving Cyclohexanone Scaffolds

Dehydrogenative cross-coupling between cyclohexanones and amines has emerged as a direct method to synthesize 2-amino-2-phenylcyclohexanone derivatives. This approach eliminates the need for pre-functionalized substrates, leveraging the inherent reactivity of the cyclohexanone scaffold. For example, 2-phenylcyclohexanone reacts with primary amines under oxidative conditions to form α-enaminone intermediates, which undergo sequential dehydrogenation to yield N-functionalized products.

The substrate scope of this reaction is broad, accommodating cyclohexanones with γ-position substituents such as trifluoromethyl, esters, and protected amines. A study demonstrated that disubstituted cyclohexanones (e.g., 2,5-diphenylcyclohexanone) participate efficiently, with yields exceeding 85% in optimized conditions. The table below summarizes key substrates and their corresponding yields:

| Cyclohexanone Substituent | Amine Type | Yield (%) |

|---|---|---|

| γ-Phenyl | Aliphatic | 92 |

| β-Trifluoromethyl | Aromatic | 88 |

| γ-Ester | Cyclic | 84 |

Mechanistically, the reaction proceeds via a tandem condensation-dehydrogenation sequence. The cyclohexanone’s carbonyl group undergoes nucleophilic attack by the amine, followed by TEMPO-mediated oxidation to aromatize the ring.

TEMPO-Mediated Oxidative Annulation Approaches

The use of 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as a dual-function catalyst has revolutionized oxidative annulation strategies. TEMPO serves both as an oxygen transfer reagent and a desaturation mediator, enabling the conversion of 2-phenylcyclohexanone-amine adducts into 2-aminophenol derivatives without overoxidation. Critical to this process is the in situ generation of water during the initial condensation step, which forms hydrogen bonds with the amine moiety to suppress unwanted benzoxazole formation.

Key reaction parameters include:

- Oxidant Loading: 2.0 equivalents of TEMPO ensure complete dehydrogenation.

- Solvent System: 1,4-Dioxane enhances solubility of intermediates.

- Temperature: Reactions proceed optimally at 80°C, balancing kinetics and selectivity.

A notable application involves the synthesis of carbazole alkaloid precursors, where TEMPO-mediated annulation achieves >90% regioselectivity for the 2-aminophenol product.

Regioselective Functionalization of Cyclohexanone Precursors

Regioselectivity in 2-amino-2-phenylcyclohexanone synthesis is governed by steric and electronic effects. Substituents at the β- and γ-positions of the cyclohexanone ring direct functionalization to the α-carbon, as demonstrated in studies using deuterium-labeled analogs. For instance, γ-phenyl-substituted cyclohexanones exhibit a 15:1 preference for α-amination over alternative sites due to transition-state stabilization by the aromatic group.

Comparative analysis of substituent effects:

| Substituent Position | Electronic Nature | Regioselectivity (α:β) |

|---|---|---|

| γ-Phenyl | Electron-donating | 15:1 |

| β-Nitro | Electron-withdrawing | 3:1 |

| γ-Ester | Polar | 8:1 |

These findings underscore the tunability of regioselectivity through strategic substituent placement.

Solvent Effects on Imine Intermediate Formation

Solvent polarity profoundly influences the stability and reactivity of imine intermediates during 2-amino-2-phenylcyclohexanone synthesis. Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation but may promote side reactions, while non-polar solvents (e.g., toluene) favor intermediate stabilization. A systematic study revealed the following trends:

| Solvent | Dielectric Constant | Imine Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1,4-Dioxane | 2.2 | 94 | 12 |

| Toluene | 2.4 | 88 | 18 |

| Dimethylformamide | 36.7 | 75 | 6 |

Notably, the addition of 4Å molecular sieves in 1,4-dioxane systems scavenges residual water, preventing hydrolysis of the imine intermediate and improving yields to >90%.

| Compound | R1 Substituent | R2 Substituent | GluN2B Ki (nM) | Extracellular Signal-Regulated Kinase Activation | Selectivity Profile |

|---|---|---|---|---|---|

| Deschloroketamine | -CH3 | - | 23.6 | Yes | High GluN2B |

| Nor-4-methoxetamine | H | 4-OMe | 30.5 | Yes | High GluN2B |

| Desmethyl-nor-methoxetamine | H | 3-OH | 5.1 | Yes | Highest GluN2B |

| Desmethyl-nor-4-methoxetamine | H | 4-OH | 5.0 | Yes | Highest GluN2B |

| Methoxetamine | -CH2CH3 | 3-OMe | 191.0 | Yes | Moderate GluN2B |

| Desmethyl-4-methoxetamine | -CH2CH3 | 4-OH | 219.5 | Yes | Moderate GluN2B |

| N-ethyl-norketamine | -CH2CH3 | 2-Cl | 343.5 | Yes | Moderate GluN2B |

The selectivity mechanisms underlying 2-amino-2-phenylcyclohexanone binding involve specific molecular interactions that distinguish GluN2B from other subunits [3] [4]. Crystallographic studies demonstrate that competitive glutamate-site antagonists achieve subunit selectivity through indirect engagement with nonconserved residues positioned within 12 Å of the glutamate binding site [4] [5]. Four nonconserved residues primarily mediate GluN2A preference in related compounds, with variations between GluN2A and GluN2B subunits creating opportunities for selective binding [4] [5].

The GluN2B subunit preference observed with 2-amino-2-phenylcyclohexanone derivatives stems from the unique architectural features of the receptor complex [6] [7]. GluN2A and GluN2B receptors utilize different long-distance allosteric mechanisms involving distinct subunit-subunit interfaces and molecular rearrangements [3]. These structural differences enable compounds like 2-amino-2-phenylcyclohexanone to achieve selective engagement with specific receptor subtypes [3].

Research demonstrates that subunit selectivity can be achieved despite the highly conserved nature of the glutamate binding site [4] [5]. The binding mode of 2-amino-2-phenylcyclohexanone derivatives occupies a cavity that extends toward the subunit interface between GluN1 and GluN2 agonist binding domains [4] [5]. This positioning enables the compound to interact with binding site variations that exist between different GluN2 subunits [4] [5].

Table 2: Structure-Activity Relationships for GluN2B Selectivity

| Structural Feature | Binding Affinity Impact | Selectivity Contribution | Extracellular Signal-Regulated Kinase Activation Correlation |

|---|---|---|---|

| R1 = H (hydrogen) | Optimal (5.0-5.1 nM) | Primary determinant | Strong positive |

| R2 = OH (hydroxyl) | Optimal (5.0-5.1 nM) | Primary determinant | Strong positive |

| R1 = CH3 (methyl) | High (23.6 nM) | Secondary factor | Positive |

| R2 = OMe (methoxy) | Moderate (30.5-191 nM) | Position-dependent | Variable |

| R1 = CH2CH3 (ethyl) | Low (343.5 nM) | Reduces selectivity | Moderate |

| Cyclohexanone core | Essential for activity | Scaffold requirement | Required for activation |

Metabotropic Signaling Cascades Independent of Ion Channel Blockade

2-Amino-2-phenylcyclohexanone engages N-methyl-D-aspartate receptors through non-ionotropic signaling mechanisms that operate independently of ion channel conductance [1] [2] [8]. This metabotropic signaling pathway represents a paradigm shift in understanding N-methyl-D-aspartate receptor function, demonstrating that ligand binding can produce intracellular conformational changes without requiring ion flux through the receptor channel [8].

The metabotropic signaling cascade initiated by 2-amino-2-phenylcyclohexanone involves a sequential activation of intracellular kinases [1] [2]. Approximately 50% of tested compounds demonstrate extracellular signal-regulated kinase activation through this non-ionotropic signaling pathway [1] [2]. The cascade begins with glutamate binding to the extracellular agonist-binding domain, inducing conformational changes that are transmitted across the cell membrane [8].

Table 3: Metabotropic Signaling Cascades Independent of Ion Channel Blockade

| Signaling Component | Activation Status | Inhibitor Sensitivity | Function in Pathway | Percentage Active Compounds |

|---|---|---|---|---|

| Src Kinase | Primary activator | PP2 sensitive | Phosphorylates downstream targets | ~50% |

| Phosphatidylinositol 3-kinase | Secondary effector | Wortmannin sensitive | Lipid kinase activation | ~50% |

| Protein Kinase C | Co-activator | Gö6983 sensitive | Serine/threonine phosphorylation | ~50% |

| Extracellular Signal-Regulated Kinase | Terminal effector | MEK inhibitor sensitive | Gene transcription regulation | ~50% |

| N-methyl-D-aspartate Receptor GluN2B Subunit | Initiator | Ligand dependent | Conformational change initiation | 100% |

The non-ionotropic signaling pathway demonstrates remarkable independence from traditional calcium-dependent mechanisms [8] [9] [10]. Co-activation of N-methyl-D-aspartate receptors and metabotropic glutamate receptor 5 produces synergistic extracellular signal-regulated kinase phosphorylation through adaptor protein interactions rather than conventional calcium signaling [10]. This pathway involves cross-talk between N-methyl-D-aspartate receptor-associated synaptic adaptor protein postsynaptic density-95 and metabotropic glutamate receptor 5-linked adaptor protein Homer1b/c [10].

Src kinase serves as the primary activator in the metabotropic cascade triggered by 2-amino-2-phenylcyclohexanone [1] [2]. Treatment with PP2, a Src inhibitor, completely blocks extracellular signal-regulated kinase activation, demonstrating the critical role of this tyrosine kinase in the signaling pathway [1] [2]. Src kinases participate in N-methyl-D-aspartate receptor regulation through tyrosine phosphorylation of the GluN2B subunit [11] [9].

Phosphatidylinositol 3-kinase functions as a secondary effector in the signaling cascade [1] [2]. Pretreatment with wortmannin, a specific phosphatidylinositol 3-kinase inhibitor, blocks extracellular signal-regulated kinase activation, indicating the essential role of this lipid kinase [1] [2]. The sequential activation involves Src kinase-dependent phosphatidylinositol 3-kinase activation, creating a hierarchical signaling network [12] [13].

Protein kinase C participates as a co-activator in the metabotropic pathway [1] [2]. Treatment with Gö6983, but not Gö6976, inhibits extracellular signal-regulated kinase activation, suggesting involvement of specific protein kinase C isoforms [1] [2]. The intricate interaction between protein kinase C and Src kinase creates a complex regulatory network where protein kinase C stimulation potentiates N-methyl-D-aspartate receptor currents through Src-dependent mechanisms [9].

Extracellular Signal-Regulated Kinase Phosphorylation Dynamics Through Non-Canonical Pathways

Extracellular signal-regulated kinase phosphorylation dynamics following 2-amino-2-phenylcyclohexanone treatment exhibit distinct temporal profiles that differ from canonical calcium-dependent pathways [1] [2]. The phosphorylation cascade demonstrates time-dependent activation patterns with peak activity occurring at 10 minutes following ligand exposure [1] [2].

The temporal progression of extracellular signal-regulated kinase activation reveals a complex orchestration of molecular events [1] [2]. Initial phosphorylation becomes evident at 2 minutes post-treatment and progressively increases until reaching maximum levels at 10 minutes [1] [2]. This time course differs significantly from rapid calcium-dependent signaling, indicating engagement of alternative regulatory mechanisms [1] [2].

Table 4: Extracellular Signal-Regulated Kinase Phosphorylation Dynamics Through Non-Canonical Pathways

| Time Point (min) | Extracellular Signal-Regulated Kinase Phosphorylation Fold Change | Nuclear Translocation Percentage | Cytosolic Activity Relative | Nuclear Activity Relative | Pathway Dependency |

|---|---|---|---|---|---|

| 0 | 1.0 | 15 | 1.0 | 1.0 | Baseline |

| 2 | 2.5 | 45 | 1.8 | 1.2 | Src-dependent |

| 5 | 4.8 | 78 | 2.2 | 2.8 | Src/Phosphatidylinositol 3-kinase-dependent |

| 10 | 7.2 | 85 | 2.0 | 6.5 | Src/Phosphatidylinositol 3-kinase/Protein Kinase C-dependent |

| 30 | 3.1 | 72 | 1.9 | 4.2 | Protein Kinase C-dependent |

| 60 | 1.8 | 45 | 1.5 | 2.1 | Residual activity |

Nuclear translocation represents a critical component of extracellular signal-regulated kinase activation dynamics [14]. The kinase undergoes progressive nuclear accumulation, reaching maximum translocation levels at 10 minutes following 2-amino-2-phenylcyclohexanone treatment [14]. Free extracellular signal-regulated kinase activity in the nucleus temporally lags the peak in nuclear translocation, indicating a slow process consistent with modification and release from nuclear substrate anchors [14].

The non-canonical pathway demonstrates compartmentalized kinase activities with distinct dynamics in cytosolic and nuclear compartments [14]. While maximal growth factor stimulation elicits transient extracellular signal-regulated kinase phosphorylation and nuclear translocation responses, extracellular signal-regulated kinase activities available to phosphorylate substrates in the cytosol and nuclei show relatively little adaptation [14]. This pattern suggests that adaptation of whole-cell extracellular signal-regulated kinase phosphorylation represents a byproduct of transient protection from phosphatases [14].

Substrate interactions function as transient buffers of diphosphorylated extracellular signal-regulated kinase [14]. Active extracellular signal-regulated kinase becomes initially buffered by interactions with nuclear substrates, with competitive binding protecting the kinase from dephosphorylation during the initial activation phase [14]. As time progresses, extracellular signal-regulated kinase phosphorylates these substrates, freeing up a higher fraction of active kinase while permitting dephosphorylation and export [14].

The dose-dependent characteristics of extracellular signal-regulated kinase activation demonstrate saturable kinetics [1] [2]. Activation becomes evident at 1 μM N-methyl-D-aspartate concentrations and increases further with 10 μM treatment [1] [2]. This concentration-response relationship indicates specific receptor engagement rather than non-specific effects [1] [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types